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2-Azabicyclo[2.2.2]octan-5-one is a bicyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework. Its molecular formula is and it has a molecular weight of approximately 111.17 g/mol. The compound features a bicyclic octane ring with a ketone functional group at the fifth position, contributing to its chemical reactivity and biological properties. This compound is of particular interest in medicinal chemistry due to its structural similarity to tropane alkaloids, which are known for their pharmacological activities.
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
Research indicates that 2-Azabicyclo[2.2.2]octan-5-one exhibits significant biological activity, particularly in the context of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, especially regarding acetylcholine modulation. The compound has shown promise in enhancing cognitive functions such as memory and learning through mechanisms that involve the inhibition of acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain . Additionally, it may possess antioxidant properties, contributing to neuroprotection against oxidative stress.
The synthesis of 2-Azabicyclo[2.2.2]octan-5-one can be achieved through various methods:
These synthetic approaches allow for the production of various derivatives tailored for specific biological activities.
The applications of 2-Azabicyclo[2.2.2]octan-5-one extend across several fields:
Studies on the interactions of 2-Azabicyclo[2.2.2]octan-5-one with various biological targets have revealed its ability to modulate neurotransmitter systems effectively. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts, thus increasing acetylcholine availability and enhancing synaptic transmission . Furthermore, ongoing research aims to explore its interactions with other receptors and enzymes involved in neurological pathways.
Several compounds share structural similarities with 2-Azabicyclo[2.2.2]octan-5-one:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Azabicyclo[3.3.3]nonan-6-one | Similar bicyclic structure but larger ring size | Different pharmacological profile |
| 3-Azabicyclo[3.3.1]nonan-9-one | Contains an additional nitrogen atom | Potentially different interaction with receptors |
| 8-Azabicyclo[3.3.1]nonan-7-one | Features a larger bicyclic system | Variations in biological activity |
| 5-Methyl-2-azabicyclo[3.3.0]octan-4-one | Methyl substitution at position five | Altered lipophilicity affecting bioavailability |
The uniqueness of 2-Azabicyclo[2.2.2]octan-5-one lies in its specific bicyclic structure combined with the ketone functionality at position five, which significantly influences its chemical reactivity and biological activity compared to other azabicyclic compounds.
The boron trifluoride-ether (BF₃·OEt₂) system has been employed to catalyze [4+2] cycloadditions between imino esters and dienes, forming the bicyclic core of 2-azabicyclo[2.2.2]octan-5-one. For example, methyl 2-(benzyloxycarbonylimino)acetate undergoes cycloaddition with cyclohexadiene in the presence of BF₃·OEt₂, yielding a mixture of bicyclic adducts 9 and 10 (Scheme 1). Subsequent oxymercuriation and oxidation steps convert these intermediates into the ketone 6 (R = CO₂Me), a precursor to the target lactam. This method highlights the role of Lewis acids in stabilizing reactive intermediates and driving regioselective bond formation.
Microwave irradiation significantly enhances the efficiency of iodine-catalyzed three-component Aza-Diels-Alder reactions for constructing 2-azabicyclo[2.2.2]octan-5-ones. A study demonstrated that combining aromatic amines, aldehydes, and cyclohexenone under microwave conditions (100–140°C, 10 mol% I₂) produces bicyclic lactams in 20–75% yield, compared to negligible yields under conventional heating. The table below summarizes solvent optimization results:
| Solvent | Temperature (°C) | Method | Yield (%) |
|---|---|---|---|
| DMF | 100–140 | Microwave + I₂ | 75 |
| Xylene | 100–140 | Conventional | 10 |
| Toluene | 100–110 | Dean Stark | 10 |
Microwave activation accelerates enamine formation and [4+2] cyclization, while iodine facilitates keto-enol tautomerization, critical for stereochemical control. Electron-donating substituents on aromatic aldehydes favor endo selectivity, with para-methoxy groups yielding >90% diastereomeric excess.
Baeyer-Villiger (BV) oxidation has been explored for introducing oxygen functionality into bicyclic ketones. In one approach, ketone 6 (R = CO₂Me) underwent BV oxidation with meta-chloroperbenzoic acid (mCPBA), but instead of the desired lactone 7, the reaction produced lactones 14 and 15 via methine and methylene carbon migrations, respectively. Regioselectivity in BV oxidations is influenced by substituent effects: bulky 5-endo groups favor methine migration, while electron-withdrawing 7-anti substituents promote methylene pathways. These findings underscore the challenges in predicting migration outcomes in strained bicyclic systems.
Reductive amination remains underexplored for 2-azabicyclo[2.2.2]octan-5-one synthesis. Preliminary studies on related bicyclic amines utilized sodium cyanoborohydride in methanol/methylene chloride (5:95) to reduce imine intermediates, though yields were low due to competing decomposition. Optimization of resin-supported Staudinger and aza-Wittig reactions may offer alternative routes, but current protocols require refinement to achieve practical utility.
Stereoselectivity in cycloadditions is governed by electronic and steric factors. In microwave-assisted Aza-Diels-Alder reactions, para-methoxybenzaldehyde derivatives yield >90% endo products due to enhanced transition-state stabilization via resonance effects. Conversely, sterically hindered ortho-substituted aldehydes favor exo pathways. Computational studies suggest that hydrogen bonding between the benzyl ether oxygen and protonated intermediates enforces conformational rigidity, enabling selective C–N bond formation.
The 2-azabicyclo[2.2.2]octan-5-one scaffold serves as the foundation for designing presenilin-1 (PSEN1)-selective γ-secretase inhibitors. These compounds target the catalytic subunit of γ-secretase, a protease critical in amyloid-β (Aβ) peptide generation. Structural modifications, such as the incorporation of aryl sulfonamide groups at the C5 position, enhance binding affinity to the PSEN1-APH1B complex. For instance, the derivative (+)-13b exhibits an IC50 of 1.4 nM against PSEN1-APH1B while maintaining >350-fold selectivity over PSEN2 complexes [1]. This selectivity arises from steric complementarity between the bicyclic core and the hydrophobic cleft of PSEN1’s transmembrane domain, which differs in PSEN2 due to residue variations (e.g., M478I and L282M) [1].
The stereochemical configuration of the azabicyclo-octane ring further influences activity. Exo-orientated substituents optimize interactions with D385 and D257, the catalytic aspartate residues, whereas endo analogs exhibit reduced potency [1]. Molecular dynamics simulations reveal that the exo conformation stabilizes the closed state of the γ-secretase active site, preventing substrate cleavage [1].
γ-Secretase complexes containing APH1B subunits demonstrate preferential amyloidogenic processing compared to APH1A variants. 2-Azabicyclo[2.2.2]octan-5-one derivatives exhibit 4-fold higher selectivity for PSEN1-APH1B over PSEN1-APH1A, attributed to APH1B’s distinct loop conformations near the substrate-binding pocket [1]. This selectivity is critical for minimizing off-target effects on Notch signaling, as APH1A-containing complexes predominantly regulate developmental pathways.
Table 1: Selectivity Profiles of 2-Azabicyclo[2.2.2]octan-5-one Derivatives
| Compound | PSEN1-APH1B IC50 (nM) | PSEN1-APH1A IC50 (nM) | PSEN2 Selectivity Fold |
|---|---|---|---|
| (+)-13b | 1.4 | 5.6 | >350 |
| ELN-475516 | 47.2 | 272.4 | 380 |
Data adapted from γ-secretase inhibition assays [1].
The reduction product of 2-azabicyclo[2.2.2]octan-5-one, 3-quinuclidinol, demonstrates acetylcholinesterase (AChE) inhibitory activity with an I50 of 5.6 μM [7]. This inhibition occurs via π-cation interactions between the protonated quinuclidine nitrogen and the aromatic gorge of AChE’s catalytic site. Molecular docking studies suggest that the bicyclic system adopts a chair-like conformation, positioning the hydroxyl group for hydrogen bonding with S203 and H447 residues [7].
Structural analogs featuring electron-withdrawing substituents on the aryl ring (e.g., nitro or methoxy groups) enhance inhibitory potency by 2–3-fold, as evidenced by Ellman assay data [4]. For example, 4-methoxy-3-quinuclidinol derivatives achieve IC50 values of 2.8 μM, comparable to galanthamine (IC50 = 1.2 μM) [7]. These findings underscore the scaffold’s versatility in optimizing AChE binding kinetics.
The inherent blood-brain barrier (BBB) permeability of 2-azabicyclo[2.2.2]octan-5-one derivatives stems from balanced lipophilicity (logP = 1.9–2.3) and low polar surface area (45–55 Ų) [1]. Substituents such as N-aryl sulfonamides further enhance passive diffusion by reducing hydrogen bond donor count. In vivo pharmacokinetic studies in rodents show brain-to-plasma ratios of 0.8–1.2 for lead compounds, with no efflux transporter liability [1].
Table 2: Physicochemical Properties of Selected Derivatives
| Compound | logP | Polar Surface Area (Ų) | Brain Penetration (AUCbrain/AUCplasma) |
|---|---|---|---|
| (+)-13b | 2.1 | 48 | 1.1 |
| ELN-475516 | 1.9 | 52 | 0.9 |
Data derived from in silico predictions and rodent models [1] [7].
The incorporation of sulfonamide functional groups into the 2-azabicyclo[2.2.2]octan-5-one scaffold represents a particularly successful strategy for enhancing target engagement and improving pharmacological properties. Research has demonstrated that sulfonamide derivatives of azabicyclic compounds exhibit significantly improved binding affinity and selectivity profiles compared to their parent structures [1] [2] [3].
The development of pyrazole azabicyclo[3.2.1]octane sulfonamide derivatives has yielded compounds with remarkable potency improvements. Specifically, the optimization of structure-activity relationships in this series has led to the identification of compounds with subnanomolar inhibition constants against human N-acylethanolamine acid amidase (NAAA). The lead compound ARN19689 demonstrated an IC50 value of 0.042 μM, representing a more than 25-fold improvement in activity compared to the initial hit compound [3].
The sulfonamide linkage provides multiple advantages in medicinal chemistry applications. The sulfur-nitrogen bond exhibits enhanced metabolic stability compared to conventional amide bonds, while the sulfonamide group maintains favorable hydrogen bonding properties essential for target recognition. In azabicyclic systems, the sulfonamide moiety can be strategically positioned to optimize binding geometry with target proteins [1] [4].
The synthesis of sulfonamide-containing azabicyclic derivatives typically involves the coupling of appropriately substituted sulfonyl chlorides with azabicyclic amines. For 2-azabicyclo[2.2.2]octan-5-one derivatives, this approach has been successfully employed to generate libraries of compounds with diverse substitution patterns. The resulting compounds have demonstrated activity against various therapeutic targets including viral pathogens, with some derivatives showing IC50 values in the low micromolar range against encephalomyocarditis virus (EMCV) [1].
Structural analysis of sulfonamide derivatives reveals that the bicyclic framework provides a rigid scaffold that constrains the sulfonamide group in optimal conformations for target interaction. This conformational restriction contributes to enhanced binding affinity and improved selectivity profiles compared to more flexible analogues. The presence of the ketone functionality at the 5-position of the azabicyclic core offers additional opportunities for structural modification and can participate in favorable interactions with target proteins [2] [3].
The therapeutic applications of sulfonamide-containing azabicyclic compounds extend beyond enzyme inhibition to include receptor modulation. Recent studies have identified brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides as selective γ-secretase inhibitors, demonstrating the versatility of this structural motif in addressing diverse therapeutic targets. These compounds exhibit excellent selectivity for presenilin-1 complexes while maintaining favorable pharmacokinetic properties [5].
The incorporation of trifluoromethyl groups into phenyl substituents of 2-azabicyclo[2.2.2]octan-5-one derivatives represents a strategic approach to enhance potency through electronic and steric effects. The trifluoromethyl group is recognized as a privileged motif in medicinal chemistry due to its unique physicochemical properties, including high electronegativity, lipophilicity modulation, and metabolic stability [6] [7].
Trifluoromethylphenyl substitution patterns have been extensively studied in bicyclic amine systems, where the position and orientation of the trifluoromethyl group significantly influence biological activity. In azabicyclic compounds, the 4-trifluoromethylphenyl substituent has shown particular promise, with studies demonstrating up to 4-fold improvements in binding affinity compared to unsubstituted analogues [8] [6].
The electronic effects of trifluoromethyl substitution are multifaceted and contribute to enhanced potency through several mechanisms. The strong electron-withdrawing nature of the trifluoromethyl group modulates the electronic distribution of the aromatic ring, affecting both π-π stacking interactions and hydrogen bonding patterns with target proteins. This electronic modulation can result in improved complementarity between the ligand and binding site [7].
Research on trifluoromethyl-substituted quinolines has revealed that the position of the trifluoromethyl group critically determines the compound's reactivity and biological activity. Studies have shown that 3-trifluoromethylquinoline derivatives exhibit unique reduction patterns when treated with metal hydrides, with the trifluoromethyl group serving as an electron-withdrawing activator for nucleophilic attack [9] [10].
The metabolic stability conferred by trifluoromethyl substitution is particularly valuable in the context of azabicyclic compounds. The C-F bonds are among the strongest in organic chemistry, providing protection against oxidative metabolism. This metabolic blocking effect has been demonstrated in various pharmaceutical applications, where trifluoromethylphenyl groups successfully prevent aromatic hydroxylation and extend compound half-lives [6] [11].
In the context of 2-azabicyclo[2.2.2]octan-5-one derivatives, trifluoromethylphenyl substitution has been shown to improve both potency and selectivity. The lipophilicity modulation provided by the trifluoromethyl group enhances membrane permeability while maintaining aqueous solubility within acceptable ranges. This balanced lipophilicity profile is crucial for achieving optimal pharmacokinetic properties [6] [12].
The synthetic accessibility of trifluoromethylphenyl-substituted azabicyclic compounds has been facilitated by advances in trifluoromethylation chemistry. Modern synthetic methods enable the introduction of trifluoromethyl groups at various positions on aromatic rings, allowing for systematic structure-activity relationship studies. These synthetic developments have accelerated the exploration of trifluoromethyl-containing azabicyclic compounds for therapeutic applications [7] [13].
The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a promising bioisosteric replacement for aromatic rings in medicinal chemistry applications. This saturated bicyclic system provides a three-dimensional alternative to planar aromatic groups while maintaining similar spatial relationships between substituents. The development of 2-oxabicyclo[2.2.2]octane as a phenyl ring bioisostere represents a significant advancement in the design of non-aromatic drug candidates [14] [15].
The geometric properties of 2-oxabicyclo[2.2.2]octane closely mimic those of para-disubstituted benzene rings, with carbon-carbon distances of approximately 2.54-2.56 Å compared to 2.88-2.89 Å for para-phenyl substituents. This similarity in spatial arrangement enables the bioisosteric replacement to maintain key pharmacophoric interactions while introducing beneficial three-dimensional character to the molecular structure [14].
The physicochemical advantages of 2-oxabicyclo[2.2.2]octane over aromatic systems include improved water solubility, reduced lipophilicity, and enhanced metabolic stability. These properties are particularly valuable in addressing the challenges associated with highly lipophilic aromatic compounds, which often suffer from poor solubility and rapid metabolic clearance. The incorporation of the oxygen atom into the bicyclic framework fine-tunes the electronic properties and provides additional hydrogen bonding opportunities [14] [15].
The synthesis of 2-oxabicyclo[2.2.2]octane derivatives has been achieved through iodocyclization reactions of cyclohexane-containing alkenyl alcohols. This synthetic approach enables the preparation of both mono- and disubstituted derivatives, providing access to bioisosteric replacements for various aromatic substitution patterns. The methodology has been demonstrated on gram scale, indicating its practical utility for medicinal chemistry applications [14].
Incorporation of 2-oxabicyclo[2.2.2]octane into established pharmaceutical agents has yielded encouraging results. When applied to the anticancer drug imatinib, replacement of the para-substituted phenyl ring with 2-oxabicyclo[2.2.2]octane resulted in improved water solubility (389 μM vs 351 μM for the parent compound) and reduced lipophilicity without significant loss of biological activity. Similar improvements were observed in vorinostat analogues [14].
The chemical stability of 2-oxabicyclo[2.2.2]octane derivatives is exceptional, with compounds remaining stable under various conditions including heating at 100°C and exposure to acidic or basic environments. This stability profile makes the scaffold attractive for pharmaceutical development, where chemical stability is a critical consideration for drug candidates [14].
The pKa modulation capabilities of 2-oxabicyclo[2.2.2]octane provide additional opportunities for fine-tuning compound properties. The incorporation of the oxygen atom into the bicyclic framework allows for precise adjustment of acidity constants, which can be crucial for optimizing target binding and pharmacokinetic properties. This tunability represents a significant advantage over simple aromatic replacements [14] [15].